- Preparation of atorvastatin, United States, , ,

Cas no 95061-46-4 ((R)-1,1,2-Triphenylethane-1,2-diol)

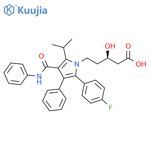

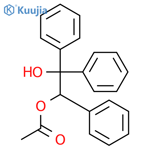

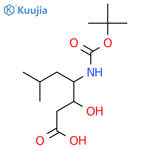

95061-46-4 structure

Productnaam:(R)-1,1,2-Triphenylethane-1,2-diol

CAS-nummer:95061-46-4

MF:C20H18O2

MW:290.355725765228

MDL:MFCD00134424

CID:61762

PubChem ID:87577259

(R)-1,1,2-Triphenylethane-1,2-diol Chemische en fysische eigenschappen

Naam en identificatie

-

- (R)-1,1,2-Triphenylethane-1,2-diol

- (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol

- (R)-( )-1,1,2-Triphenylethane-1,2-diol

- (R)-(?)-1,1,2-Triphenyl-1,2-ethanediol

- (R)-(-)-1,1,2-TRIPHENYLETHANE-1,2-DIOL

- AK109101

- (R)-(+)-1,1,2-Triphenylethane-1,2-diol

- (R)-1,1,2-Triphenylethylene glycol

- O023

- AX8046990

- ST24035121

- 061T464

- (2R)-1,1,2-Triphenyl-1,2-ethanediol (ACI)

- 1,2-Ethanediol, 1,1,2-triphenyl-, (R)- (ZCI)

- (2R)-1,1,2-Triphenylethane-1,2-diol

- (R)-(-)-1,1,2-Triphenyl-1,2-ethanediol

- (R)-1,1,2-Triphenyl-1,2-ethanediol

-

- MDL: MFCD00134424

- Inchi: 1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m1/s1

- InChI-sleutel: GWVWUZJOQHWMFB-LJQANCHMSA-N

- LACHT: C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@@H](C1C=CC=CC=1)O

Berekende eigenschappen

- Exacte massa: 290.13100

- Monoisotopische massa: 290.131

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 2

- Aantal waterstofbondacceptatoren: 2

- Zware atoomtelling: 22

- Aantal draaibare bindingen: 4

- Complexiteit: 305

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 1

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 40.5

Experimentele eigenschappen

- Kleur/vorm: Beige crystal

- Dichtheid: 1.196

- Smeltpunt: 122.0 to 130.0 deg-C

- Kookpunt: 452.3 ℃ at 760 mmHg

- Vlampunt: 210°C

- Brekindex: 220 ° (C=1, EtOH)

- PSA: 40.46000

- LogboekP: 3.65610

- Oplosbaarheid: Not determined

(R)-1,1,2-Triphenylethane-1,2-diol Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H302

- Waarschuwingsverklaring: P280-P305+P351+P338

- Opslagvoorwaarde:Sealed in dry,2-8°C

(R)-1,1,2-Triphenylethane-1,2-diol Douanegegevens

- HS-CODE:2906299090

- Douanegegevens:

China Customs Code:

2906299090Overview:

2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

(R)-1,1,2-Triphenylethane-1,2-diol Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A155244-5g |

(R)-1,1,2-Triphenyl-1,2-ethanediol |

95061-46-4 | 98% | 5g |

$34.0 | 2025-02-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1499-5g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 98.0%(GC) | 5g |

¥1680.0 | 2022-06-10 | |

| Biosynth | IT58095-10 g |

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol |

95061-46-4 | 10g |

$435.50 | 2023-01-04 | ||

| Chemenu | CM282385-25g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 95+% | 25g |

$447 | 2022-06-09 | |

| TRC | R076540-5g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 5g |

$ 625.00 | 2022-06-03 | ||

| TRC | R076540-2.5g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 2.5g |

$ 290.00 | 2022-06-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R12060-1g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 1g |

¥176.0 | 2021-09-08 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009950-1g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 98% | 1g |

¥50 | 2024-07-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009950-5g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 98% | 5g |

¥211 | 2024-07-19 | |

| BAI LING WEI Technology Co., Ltd. | J92097576-1g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 95+% | 1g |

¥2394 | 2023-11-24 |

(R)-1,1,2-Triphenylethane-1,2-diol Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 4 h, reflux

1.2 Solvents: Water ; 1 - 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, pH 2 - 2.5, rt

1.2 Solvents: Water ; 1 - 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, pH 2 - 2.5, rt

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Solvents: Tetrahydrofuran

Referentie

- Stereoselective aldol reactions with (R)- and (S)-2-hydroxy-1,2,2-triphenylethyl acetate and related glycol monoacetates, Chemische Berichte, 1988, 121(3), 397-406

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 16 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

Referentie

- Comprehensive experimental and theoretical studies of configurationally labile epimeric diamine complexes of α-lithiated benzyl carbamates, Synthesis, 2008, (18), 2905-2918

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -10 - 0 °C; 30 min, 0 °C; 0 °C → -78 °C

1.2 Solvents: 1,2-Dimethoxyethane ; -78 °C; 30 min, -78 °C

1.3 Solvents: Methanol , tert-Butyl methyl ether

1.2 Solvents: 1,2-Dimethoxyethane ; -78 °C; 30 min, -78 °C

1.3 Solvents: Methanol , tert-Butyl methyl ether

Referentie

- An improved process for the preparation of atorvastatin and intermediates, World Intellectual Property Organization, , ,

Productiemethode 5

Reactievoorwaarden

1.1 Solvents: Diethyl ether

Referentie

- 1,1,2-Triphenyl-1,2-ethanediol, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Productiemethode 6

Reactievoorwaarden

Referentie

- New methods of resolution of racemic diols using (S)-proline, Enantiomer, 1998, 3(1), 3-7

Productiemethode 7

Reactievoorwaarden

1.1 Solvents: Diethyl ether ; 0.25 h, 5 - 10 °C; 2 h, 6 °C; 3 h, reflux

Referentie

- (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate (1,2-ethanediol, 1,1,2-triphenyl-, 2-acetate, (R)-), Organic Syntheses, 1995, 72, 32-7

Productiemethode 8

Reactievoorwaarden

1.1 Catalysts: Potassium hydroxide Solvents: Methanol ; reflux

Referentie

- 2-Hydroxy-1,2,2-triphenylethyl Acetate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water

Referentie

- Synthesis of N-Boc-statine and epi-statine, Synthesis, 1989, (12), 951-3

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Tetrabutylammonium borohydride Catalysts: α,α-Diphenyl-L-prolinol Solvents: Tetrahydrofuran ; 15 h, 25 °C

1.2 Reagents: Methyl iodide ; 30 min, 25 °C

1.3 30 min, 25 °C; 25 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C

1.2 Reagents: Methyl iodide ; 30 min, 25 °C

1.3 30 min, 25 °C; 25 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C

Referentie

- A convenient method for the preparation of oxazaborolidine catalyst in situ using (S)-α,α-diphenylpyrrolidinemethanol, tetrabutylammonium borohydride, and methyl iodide for the asymmetric reduction of prochiral ketones, Tetrahedron: Asymmetry, 2007, 17(23), 3244-3247

Productiemethode 11

Reactievoorwaarden

Referentie

- Supramolecular crystalline construction based on a mandelic acid source. Host design, inclusion formation and x-ray crystal structures in racemic and optically resolved forms, Journal of Physical Organic Chemistry, 1996, 9(1), 50-60

Productiemethode 12

Reactievoorwaarden

1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Tetrahydrofuran ; 20 min, rt

Referentie

- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel, Journal of Organic Chemistry, 2005, 70(11), 4520-4523

Productiemethode 13

Reactievoorwaarden

1.1 Reagents: Sodium methoxide Solvents: Methanol

Referentie

- Stereoselective syntheses of tetrahydrolipstatin and of an analog, potent pancreatic-lipase inhibitors containing a β-lactone moiety, Helvetica Chimica Acta, 1987, 70(5), 1412-18

Productiemethode 14

Reactievoorwaarden

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; reflux

Referentie

- 2-Hydroxy-1,2,2-triphenylethyl acetate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

(R)-1,1,2-Triphenylethane-1,2-diol Raw materials

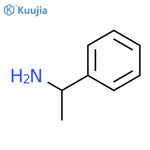

- (1R)-1-phenylethan-1-amine

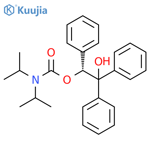

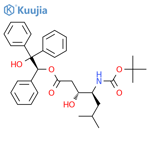

- (S)-2-Hydroxy-1,2,2-triphenylethyl acetate

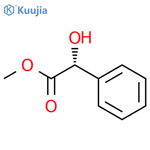

- Methyl (R)-(-)-Mandelate

- (βR)-β-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-α,α-diphenylbenzeneethanol

- Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-6-methyl-, 2-hydroxy-1,2,2-triphenylethyl ester, [3R-[1(S*),3R*,4S*]]-

- Ethanone,2-hydroxy-1,2,2-triphenyl-

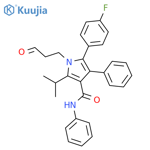

- 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide

- Carbamic acid, N,N-bis(1-methylethyl)-, (1R)-2-hydroxy-1,2,2-triphenylethyl ester

(R)-1,1,2-Triphenylethane-1,2-diol Preparation Products

- (1R)-1-phenylethan-1-amine (3886-69-9)

- (R)-1,1,2-Triphenylethane-1,2-diol (95061-46-4)

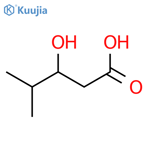

- Boc-Sta-Oh (58521-49-6)

- (3R)-3-hydroxy-4-methylpentanoic acid (77981-87-4)

- Boc-Epi-Statine (66967-01-9)

- 11-Eicosenoic acid, 3-hydroxy-, methyl ester, [S-(Z)]- (9CI) (104802-50-8)

- 1H-Pyrrole-1-pentanoic acid, 2-(4-fluorophenyl)-β-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-, (βR)- (864408-78-6)

(R)-1,1,2-Triphenylethane-1,2-diol Gerelateerde literatuur

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

95061-46-4 ((R)-1,1,2-Triphenylethane-1,2-diol) Gerelateerde producten

- 1636-34-6(2,3-Diphenylbutane-2,3-diol)

- 108998-83-0((S)-1,1,2-Triphenyl-1,2-ethanediol)

- 4428-13-1(1,1,2-Triphenylethanol)

- 464-72-2(1,1,2,2-Tetraphenylethane-1,2-diol)

- 1490963-07-9(({1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(methyl)amine)

- 2172138-47-3(2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile)

- 2228262-22-2(2-(1-bromopropan-2-yl)-3-(methoxymethyl)furan)

- 2680835-68-9(4-{(1-ethyl-1H-pyrazol-4-yl)methyl({(9H-fluoren-9-yl)methoxycarbonyl})amino}benzoic acid)

- 2138350-82-8(2-hydroxy-6-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid)

- 1443652-85-4(4-bromo-5-fluoro-2,3-dihydro-1H-inden-2-ol)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:95061-46-4)(R)-1,1,2-Triphenylethane-1,2-diol

Zuiverheid:99%

Hoeveelheid:5g

Prijs ($):165.0